1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
The compound 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields of chemistry and pharmacology. Pyrazole derivatives have been extensively studied due to their potential as therapeutic agents and their utility in chemical synthesis and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via the cyclization of β-enaminoketones. For instance, the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands involves aminoalkylation of 3,5-dimethylpyrazole . Similarly, the synthesis of 1,3-diphenyl-2-pyrazolin-5-one derivatives is achieved by converting the key starting compounds into various pyrazole derivatives . These methods highlight the versatility of pyrazole chemistry in generating a wide array of substituted compounds, including those with dimethylphenyl and methyl groups on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using spectroscopic techniques such as UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography . These techniques provide insights into the tautomeric equilibria, bonding patterns, and overall molecular conformation. The crystal structure analysis can reveal the space group, unit cell parameters, and other crystallographic details that are crucial for understanding the compound's properties and reactivity.
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo reactions with diazonium salts to give colored products or react with isocyanates and isothiocyanates to yield urea and thiourea derivatives . Additionally, Schiff base formation is a common reaction for pyrazole derivatives, as seen in the synthesis of Schiff bases from 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These compounds often exhibit fluorescence and can act as chemosensors due to their ability to bind selectively to metal ions . The introduction of substituents on the pyrazole ring can significantly affect the compound's solubility, stability, and reactivity. For instance, the presence of dimethylphenyl and methyl groups can influence the compound's electronic properties and its interaction with biological targets .
Scientific Research Applications
Synthesis and Dyeing Properties
A study conducted by Bagdatli and Ocal (2012) explored the synthesis of new heterocycles derived from 5-pyrazolones, including compounds structurally related to 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine. These compounds were synthesized with the anticipation of having dyeing and biological properties. The research focused on the preparation of azo and bisazo dyes, confirming their structures through spectroscopic methods and evaluating their dyeing performance and fastness properties Emine Bagdatli, N. Ocal, 2012.
Catalyzed Synthesis of Functionalized Pyrazolopyridines
Gunasekaran, Prasanna, and Perumal (2014) reported on the l-proline-catalyzed synthesis of novel, highly functionalized pyrazolo[3,4-b]pyridines from a domino reaction involving aromatic aldehydes and 3-methyl-1-aryl-1H-pyrazol-5-amines. This work demonstrates the utility of 1H-pyrazol-5-amines in synthesizing complex heterocyclic structures through environmentally friendly catalysis, leading to the formation of compounds with potential biological activity P. Gunasekaran, P. Prasanna, S. Perumal, 2014.
Antimicrobial and Anticancer Agents
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel compounds, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, starting from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds were evaluated for their in vitro antimicrobial and anticancer activities, demonstrating significant potential as pharmacological agents. Notably, some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, highlighting the therapeutic potential of 1H-pyrazol-5-amine derivatives H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016.
Electrochemical Synthesis of Heterocyclic Compounds
Zandi, Sharafi-kolkeshvandi, and Nikpour (2021) explored the electrochemical synthesis of new heterocyclic compounds from 1H-pyrazoles, including derivatives of 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine. Their work demonstrates an innovative approach to the N–N coupling and ring cleavage reactions of pyrazoles, resulting in the formation of novel heterocyclic structures under environmentally friendly conditions S. Zandi, Mahnaz Sharafi-kolkeshvandi, F. Nikpour, 2021.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-12(13)7-10(3)14-15/h4-7H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWCQOGKTAHXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=N2)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine |
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